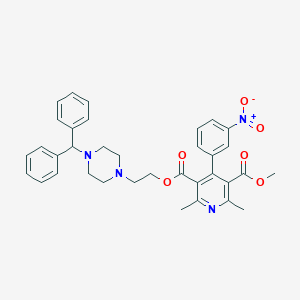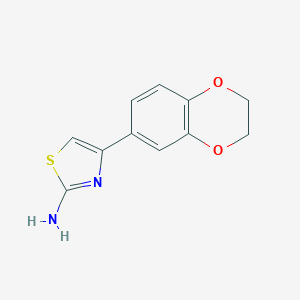
2-ethyl-N-(3-ethylhexyl)-N-methylhexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amines, bis(C8-20-branched and linear alkyl)methyl: is an organic compound with the molecular formula C17H37N. It is characterized by the presence of a tertiary amine group, which is bonded to two branched and linear alkyl chains ranging from C8 to C20 . This compound is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amines, bis(C8-20-branched and linear alkyl)methyl typically involves the reaction of a primary amine with a mixture of branched and linear alkyl halides. The reaction is carried out under controlled conditions to ensure the formation of the desired tertiary amine. Common reagents used in this synthesis include alkyl halides and a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of Amines, bis(C8-20-branched and linear alkyl)methyl is carried out in large-scale reactors. The process involves the continuous addition of the primary amine and alkyl halides into the reactor, along with a base to maintain the reaction conditions. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Amines, bis(C8-20-branched and linear alkyl)methyl undergoes various chemical reactions, including:
Oxidation: The tertiary amine group can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The alkyl chains can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
Amines, bis(C8-20-branched and linear alkyl)methyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Amines, bis(C8-20-branched and linear alkyl)methyl involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Amines, bis(C8-20-branched and linear alkyl)ethyl
- Amines, bis(C8-20-branched and linear alkyl)propyl
- Amines, bis(C8-20-branched and linear alkyl)butyl
Uniqueness
Amines, bis(C8-20-branched and linear alkyl)methyl is unique due to its specific alkyl chain length and branching pattern, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring high stability and reactivity .
Propiedades
Número CAS |
108215-84-5 |
|---|---|
Fórmula molecular |
C17H37N |
Peso molecular |
255.5 g/mol |
Nombre IUPAC |
2-ethyl-N-(3-ethylhexyl)-N-methylhexan-1-amine |
InChI |
InChI=1S/C17H37N/c1-6-10-12-17(9-4)15-18(5)14-13-16(8-3)11-7-2/h16-17H,6-15H2,1-5H3 |
Clave InChI |
YPPABUNVRPVZEI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN(C)CCC(CC)CCC |
SMILES canónico |
CCCCC(CC)CN(C)CCC(CC)CCC |
| 108215-84-5 | |
Sinónimos |
Amines, bis(C8-20-branched and linear alkyl)methyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)




![(3aR,4S,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one](/img/structure/B34746.png)
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
